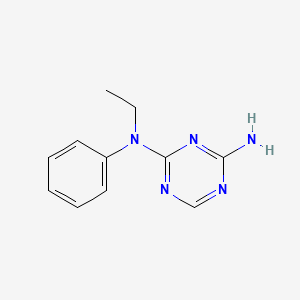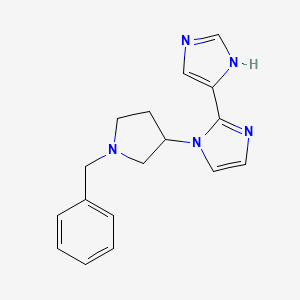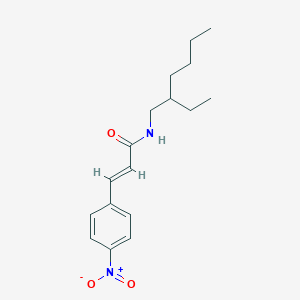
N-ethyl-N-phenyl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N-phenyl-1,3,5-triazine-2,4-diamine, commonly known as EPD or EPN, is a chemical compound that belongs to the family of triazine derivatives. It has been extensively studied for its potential applications in various scientific fields.
Scientific Research Applications
EPD has been extensively studied for its potential applications in various scientific fields. It has been used as a pesticide, herbicide, and insecticide due to its ability to inhibit acetylcholinesterase (AChE) activity. EPD has also been studied for its potential use as a corrosion inhibitor, as well as a reagent for the determination of trace amounts of copper, lead, and zinc.
Mechanism of Action
EPD acts as an AChE inhibitor, which leads to the accumulation of acetylcholine (ACh) in the synaptic cleft. This results in the overstimulation of cholinergic receptors, leading to various physiological effects. The mechanism of action of EPD is similar to that of other organophosphate and carbamate insecticides.
Biochemical and Physiological Effects:
EPD has been shown to have various biochemical and physiological effects. It can cause cholinergic toxicity, which leads to symptoms such as muscle weakness, tremors, and respiratory distress. EPD has also been shown to have genotoxic and mutagenic effects, which can lead to DNA damage and cancer.
Advantages and Limitations for Lab Experiments
EPD has several advantages as a reagent for lab experiments. It is relatively inexpensive and easy to synthesize. EPD is also highly selective for copper, lead, and zinc, which makes it an ideal reagent for the determination of trace amounts of these metals. However, EPD has several limitations as a reagent. It can be toxic to living organisms, which can limit its use in certain experiments. EPD can also be unstable in certain conditions, which can lead to inaccurate results.
Future Directions
There are several future directions for the study of EPD. One potential application is in the development of new insecticides that are more effective and less toxic than current options. EPD could also be used in the development of new corrosion inhibitors, as well as in the determination of trace amounts of other metals. Further research is needed to fully understand the biochemical and physiological effects of EPD, as well as its potential applications in various scientific fields.
Conclusion:
In conclusion, EPD is a chemical compound that has been extensively studied for its potential applications in various scientific fields. It is synthesized by the reaction of aniline with cyanogen chloride in the presence of sodium hydroxide, followed by treatment with ethyl iodide. EPD acts as an AChE inhibitor, which leads to the accumulation of ACh in the synaptic cleft, resulting in various physiological effects. EPD has several advantages as a reagent for lab experiments, but also has limitations due to its toxicity and instability. Further research is needed to fully understand the potential applications of EPD in various scientific fields.
Synthesis Methods
EPD can be synthesized by the reaction of aniline with cyanogen chloride in the presence of sodium hydroxide. The resulting product is then treated with ethyl iodide to obtain EPD. The overall reaction can be represented as follows:
C6H5NH2 + ClCN → C6H5NHCN + HCl
C6H5NHCN + C2H5I → C6H5N(C2H5)CN + HI
properties
IUPAC Name |
2-N-ethyl-2-N-phenyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-2-16(9-6-4-3-5-7-9)11-14-8-13-10(12)15-11/h3-8H,2H2,1H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFLHARKGCWBOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C2=NC=NC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-N'-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5319994.png)
![4-[(2-ethylbutanoyl)amino]-N-(4-methyl-1,3-thiazol-2-yl)benzamide](/img/structure/B5320008.png)
![{3-[rel-(2R,3S,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-3-oxopropyl}amine dihydrochloride](/img/structure/B5320012.png)
![ethyl 4-{[1-[3-(diethylamino)propyl]-2-(2-furyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5320033.png)
![N~2~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5320040.png)

![3-{[(1-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B5320048.png)
![5-{3-methoxy-2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5320049.png)

![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5320077.png)

![1-methyl-N-[(3R*,4R*)-4-(1-piperidinyl)tetrahydro-3-furanyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5320080.png)
![7-acetyl-3-(ethylthio)-6-(2-propoxy-1-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5320081.png)
![4-(4-fluorophenyl)-7,7-dimethyl-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B5320083.png)